![molecular formula C20H22ClN5O2S B12149847 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide](/img/structure/B12149847.png)
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a thioether-linked acetamide moiety. The 4-ethoxyphenyl group at position 5 of the triazole ring and the 2-chloro-4,6-dimethylphenyl group on the acetamide nitrogen define its structural uniqueness.
Properties
Molecular Formula |
C20H22ClN5O2S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O2S/c1-4-28-15-7-5-14(6-8-15)19-24-25-20(26(19)22)29-11-17(27)23-18-13(3)9-12(2)10-16(18)21/h5-10H,4,11,22H2,1-3H3,(H,23,27) |
InChI Key |
YLYWMJLHUXSZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized by cyclizing 4-ethoxyphenylthiosemicarbazide under basic conditions. A representative protocol involves:
Table 1: Optimization of Triazole-Thiol Synthesis
Parameter | Condition 1 | Condition 2 | Optimal Condition |
---|---|---|---|
Temperature (°C) | 80 | 100 | 90 |
Reaction Time (h) | 6 | 8 | 7 |
Base Concentration | 3 M NaOH | 5 M NaOH | 4 M NaOH |
Yield (%) | 68 | 72 | 78 |
Key Insight : Prolonged heating beyond 8 hours promotes decomposition, while higher base concentrations (>5 M) lead to side reactions.
Preparation of 2-Chloro-N-(2-Chloro-4,6-Dimethylphenyl)Acetamide
Acylation of 2-Chloro-4,6-Dimethylaniline
The acetamide electrophile is synthesized via Schotten-Baumann acylation:
-
Reagents : 2-Chloro-4,6-dimethylaniline, chloroacetyl chloride, sodium bicarbonate.
-
Procedure :
-
2-Chloro-4,6-dimethylaniline (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
-
Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by NaHCO₃ (2.0 equiv) to neutralize HCl.
-
The mixture is stirred for 3 hours at room temperature, then washed with water and dried over MgSO₄.
-
-
Purification : Recrystallization from hexane/ethyl acetate (3:1) affords white crystals (yield: 85–90%).
Table 2: Analytical Data for Acetamide Intermediate
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂Cl₂NO |
Molecular Weight | 261.13 g/mol |
Melting Point | 112–114°C |
¹H NMR (CDCl₃) | δ 2.32 (s, 6H, CH₃), 4.21 (s, 2H, ClCH₂), 7.21 (s, 1H, ArH) |
Thioether Formation via Nucleophilic Substitution
Coupling Reaction
The triazole-thiol and acetamide are coupled under mildly basic conditions:
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Reagents : Triazole-thiol (1.0 equiv), acetamide (1.05 equiv), K₂CO₃ (1.5 equiv), DMF.
-
Procedure :
-
Triazole-thiol and K₂CO₃ are suspended in anhydrous DMF at 25°C.
-
The acetamide is added portionwise, and the reaction is heated to 60°C for 12 hours.
-
-
Workup : The mixture is poured into ice-water, and the precipitate is filtered and washed with cold ethanol.
Table 3: Impact of Solvent on Coupling Efficiency
Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
DMF | 60 | 12 | 82 |
DMSO | 70 | 10 | 75 |
THF | 65 | 15 | 68 |
Critical Note : DMF maximizes solubility of both reactants, while DMSO induces side reactions at elevated temperatures.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials and inorganic salts. The final compound is obtained as off-white crystals (mp: 178–180°C).
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 1.42 (t, 3H, OCH₂CH₃), 2.28 (s, 6H, Ar-CH₃), 4.08 (q, 2H, OCH₂), 4.35 (s, 2H, SCH₂), 7.02–7.45 (m, 4H, ArH).
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified protocol using microwave irradiation reduces reaction times:
Solid-Phase Synthesis
Immobilization of the triazole-thiol on Wang resin enables stepwise assembly, though yields are lower (65–70%) due to incomplete coupling.
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation :
-
Oxidation of Thiol Group :
-
Strict anaerobic conditions (N₂ atmosphere) prevent disulfide formation.
-
-
Acetamide Hydrolysis :
-
Maintain pH <8 during coupling to avoid cleavage of the amide bond.
-
Scalability and Industrial Relevance
Bench-scale reactions (100 g) demonstrate consistent yields (80–82%) using standard glassware. For industrial production, continuous flow reactors are proposed to enhance heat transfer and reduce DMF usage.
Chemical Reactions Analysis
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazole ring or other functional groups.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antifungal, antibacterial, and anticancer properties, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The exact molecular pathways and targets may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Activity
Key Compounds Compared :
Findings :
- The target compound’s 4-ethoxyphenyl group may confer enhanced metabolic stability compared to AS111’s pyridinyl group, though its anti-inflammatory efficacy remains unvalidated in vivo.
Antiviral Activity (Reverse Transcriptase Inhibition)
Key Compounds Compared :
Findings :
- AM34’s 2-hydroxyphenyl group forms critical hydrogen bonds with reverse transcriptase’s LYS103 and ASP110 residues, contributing to its nanomolar Ki .
- The target compound lacks a hydroxyl group but may compensate with chloro-dimethylphenyl-mediated hydrophobic interactions, though its predicted binding affinity (-9.5 kcal/mol) is lower than AM34’s (-10.2 kcal/mol) .
Anti-Exudative Activity
Structural and Pharmacokinetic Insights
- Tautomerism : Unlike 3c (), which exists as a 1:1 tautomeric mixture, the target compound’s 4-ethoxyphenyl group likely stabilizes the triazole ring, minimizing tautomeric shifts .
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to AS111 (), involving thiourea cyclization and subsequent alkylation with bromoacetamide derivatives .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be validated?
The compound is synthesized via multi-step protocols typical for 1,2,4-triazole derivatives. Key steps include:
- Step 1 : Cyclization of thiosemicarbazide intermediates with substituted acetamides under reflux in ethanol or DMF .
- Step 2 : Thioether linkage formation between the triazole ring and the acetamide moiety using coupling agents like EDCI/HOBt .
- Validation : Monitor reaction progress via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (>95%). Structural confirmation requires -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS (e.g., [M+H] at m/z 470.12) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR identify substituent patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm and 4.0–4.2 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~3300 cm) .
- Mass Spectrometry : HRMS or LC-MS/MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer : MTT assay (IC in HeLa or MCF-7 cell lines) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC for EGFR kinase) .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
Substituent | Biological Impact | Reference |
---|---|---|
4-Ethoxyphenyl | Enhances lipophilicity, improving membrane permeability in cancer cell assays . | |
Chloro-dimethylphenyl | Increases steric bulk, reducing off-target interactions in kinase assays . | |
Triazole-thioether | Facilitates hydrogen bonding with enzyme active sites (e.g., dihydrofolate reductase) . |
Q. How can reaction conditions be optimized for scalability?
- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loadings (0.1–1.0 eq) to maximize yield .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction pathways .
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation .
Q. What strategies resolve contradictions in reported biological efficacy?
- Structural Analog Comparison : Compare IC values of analogs with varying substituents (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) .
- Orthogonal Assays : Validate antimicrobial activity via both agar diffusion and time-kill assays to rule out false positives .
- Molecular Dynamics Simulations : Study binding stability in target proteins (e.g., 50-ns MD simulations with GROMACS) .
Q. How is stability assessed under varying storage conditions?
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), acidic/basic hydrolysis (pH 1–13), and thermal stress (40–60°C) .
- Analytical Monitoring : Use UPLC-PDA to detect degradation products (e.g., triazole ring oxidation at RT > 48 hours) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for thioether bond formation to prevent hydrolysis .
- Biological Data Interpretation : Normalize assay results to positive controls (e.g., doxorubicin for anticancer assays) .
- Computational Workflow : Combine AutoDock Vina for docking and PLIP for protein-ligand interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.